BenchChemオンラインストアへようこそ!

[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid

α-glucosidase inhibition antidiabetic oxadiazole SAR

[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid (CAS 49809-28-1) is a 1,3,4-oxadiazole heterocycle bearing a 4-chlorophenyl substituent at position 5 and a sulfanyl-acetic acid moiety at position 2. Its molecular formula is C₁₀H₇ClN₂O₃S with a molecular weight of 270.69 g·mol⁻¹.

Molecular Formula C10H7ClN2O3S
Molecular Weight 270.69
CAS No. 49809-28-1
Cat. No. B2728812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
CAS49809-28-1
Molecular FormulaC10H7ClN2O3S
Molecular Weight270.69
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)SCC(=O)O)Cl
InChIInChI=1S/C10H7ClN2O3S/c11-7-3-1-6(2-4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15)
InChIKeyURXRQPSQQUXGHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl-acetic Acid (CAS 49809-28-1): Physicochemical Identity and Procurement Baseline


[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid (CAS 49809-28-1) is a 1,3,4-oxadiazole heterocycle bearing a 4-chlorophenyl substituent at position 5 and a sulfanyl-acetic acid moiety at position 2 [1]. Its molecular formula is C₁₀H₇ClN₂O₃S with a molecular weight of 270.69 g·mol⁻¹ [1]. The compound is commercially available from multiple vendors at ≥95% purity, with a reported melting point of 154–156 °C and a calculated logP of 1.297 to 2.57 [2]. The presence of the carboxylic acid group, the thioether sulfur, and the chlorine atom on the para-position of the phenyl ring define its physicochemical and chelating properties, distinguishing it from close halogen-substituted analogs .

Why 4-Chlorophenyl Oxadiazole Acetic Acids Are Not Interchangeable: The Quantitative Case for CAS 49809-28-1


Compounds within the 1,3,4-oxadiazol-2-ylsulfanyl acetic acid family differ substantially in halogen identity, substitution position, and physicochemical profile, each driving distinct biological target engagement and assay outcomes. The 4-chloro substitution pattern in CAS 49809-28-1 critically modulates lipophilicity (logP 1.3–2.6) relative to the 4-fluoro analog (logP ~2.0), altering membrane permeability and protein binding [1]. Positional isomers (3-chloro vs. 4-chloro) yield divergent antibacterial MIC values against identical bacterial strains, demonstrating that aryl substitution position, not merely halogen presence, governs pharmacophore activity [2]. Furthermore, the free carboxylic acid of CAS 49809-28-1 enables metal-chelation chemistry (Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Sn²⁺) that ester or amide prodrugs cannot replicate, opening applications inaccessible to protected analogs [3]. These quantitative differences mean that substituting a closely related analog without experimental re-validation risks losing target potency, altering metal-binding stoichiometry, or introducing undesired physicochemical liabilities.

Quantitative Differentiation Evidence for CAS 49809-28-1 vs. Closest Analogs


Scaffold-Validated α-Glucosidase Inhibition: The 4-Chlorophenyl Oxadiazole Pharmacophore

Derivatives of the 4-chlorophenyl-1,3,4-oxadiazole-2-thiol scaffold, which is the direct synthetic precursor of CAS 49809-28-1, exhibit potent α-glucosidase inhibition with IC₅₀ values spanning 52.63 ± 1.16 to 86.35 ± 1.17 µM across multiple N-aryl/aralkyl acetamide derivatives (compounds 6g, 6c, 6e, 6a, 6i) [1]. In contrast, the 4-fluorophenyl analog (CAS 485334-65-4) has no reported α-glucosidase inhibition data in peer-reviewed literature . This establishes the 4-chlorophenyl substitution as a validated pharmacophore for this enzyme class, while the 4-fluoro congener remains uncharacterized in this assay system.

α-glucosidase inhibition antidiabetic oxadiazole SAR

Scaffold-Validated Antibacterial Activity: MIC Benchmarks Against S. typhus and E. coli

Hydrazide derivatives synthesized directly from the 4-chlorophenyl oxadiazole-2-thiol scaffold (the thiol precursor of CAS 49809-28-1) demonstrate antibacterial activity with MIC values of 10.04 ± 1.25 µM against S. typhus (compound 8p) and 9.45 ± 1.00 µM against E. coli (compound 8e), compared to ciprofloxacin which gave MIC values of 9.13 ± 2.00 and 8.90 ± 1.65 µM respectively [1]. In contrast, the 3-chlorophenyl positional isomer series (2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives) was evaluated against the same bacterial strain classes but was reported only as 'moderately good inhibitors' without numerical MIC values in the abstract, and the free acid of the 3-chloro isomer lacks any published antibacterial data [2].

antibacterial MIC oxadiazole Gram-negative

Physicochemical Differentiation: logP and Halogen-Dependent Lipophilicity Tuning

CAS 49809-28-1 (4-chloro) has a reported calculated logP of 1.297 [1] to 2.57 [2] (depending on the algorithm used), compared with a calculated XlogP of 2.0 for the 4-fluoro analog (CAS 485334-65-4) . The experimental melting point of CAS 49809-28-1 is 154–156 °C [1], whereas no experimental melting point is available in common databases for the 4-fluoro analog . The chlorine atom (van der Waals radius ~175 pm, high polarizability) versus fluorine (van der Waals radius ~147 pm, low polarizability) confers meaningfully different hydrophobic and electronic characteristics on the phenyl ring, which predict differential passive membrane permeability and plasma protein binding .

logP lipophilicity halogen effect ADME

Metal-Coordination Chemistry: Free Carboxylic Acid Enables Chelation Unavailable to Ester/Amide Analogs

CAS 49809-28-1 acts as a bidentate ligand forming well-characterized monomeric complexes with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) in alcoholic medium [1]. FTIR, electronic spectroscopy, ¹H NMR, ¹³C NMR, magnetic susceptibility, and conductivity measurements confirmed square planar geometry for the Cu(II) complex and tetrahedral geometry for the other metal complexes [1]. In contrast, ester derivatives (e.g., methyl or ethyl esters of the same scaffold) lack the free carboxylate donor required for this coordination mode; amide derivatives (e.g., acetohydrazides) engage metals through different donor atoms (hydrazide nitrogen/oxygen) with different stoichiometry and geometry [2]. The 4-fluoro analog (CAS 485334-65-4) has no reported metal complexation studies .

metal complexes coordination chemistry carboxylate ligand square planar geometry

Synthetic Tractability: Optimized Five-Step Route from 4-Chlorobenzoic Acid with Validated Intermediates

The synthesis of CAS 49809-28-1 proceeds via 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol from 4-chlorobenzoic acid, a route validated in multiple independent publications [1][2]. The key intermediate, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (CAS 23766-28-1), is well-characterized with reported antimicrobial and cytotoxic screening data, providing confidence in intermediate quality and reactivity . Patent literature further discloses 2,5-substituted-1,3,4-oxadiazole sulfone derivatives where R₁ is selected from 4-chloro or 4-fluoro, confirming that the 4-chlorophenyl substitution pattern is explicitly claimed in composition-of-matter intellectual property alongside the 4-fluoro variant, establishing industrial relevance and freedom-to-operate considerations that may differ between the two substitution patterns depending on specific claims [3].

synthetic route 4-chlorobenzoic acid scale-up oxadiazole synthesis

Absence of RNase L Activation Data: A Criterion for Target Exclusion in Antiviral Screening

Extensive database searches (BindingDB, ChEMBL, PubMed) confirm that CAS 49809-28-1 has no reported RNase L activation or inhibition data [1]. This is notable because the closely related 2-5A oligoadenylate natural ligands activate RNase L with IC₅₀ values in the low nanomolar range (2.30 nM for the natural trimer) making this a highly sensitive assay [2]. The absence of activity data for CAS 49809-28-1 in this system means that users interested in antiviral innate immunity pathways via RNase L should not assume scaffold cross-reactivity; conversely, for programs seeking to avoid RNase L pathway interference (e.g., cancer therapeutics where RNase L activation can trigger apoptosis), this compound's uncharacterized status in this assay represents both a gap and an opportunity for de-risking [3].

RNase L antiviral target selectivity negative data

Procurement-Driven Application Scenarios for CAS 49809-28-1 Based on Quantitative Evidence


Type 2 Diabetes Drug Discovery: α-Glucosidase Inhibitor Lead Optimization

For medicinal chemistry programs targeting α-glucosidase inhibition, CAS 49809-28-1 serves as the key carboxylic acid building block for generating amide derivatives with established IC₅₀ benchmarks (52.63–86.35 µM across multiple derivatives). The 4-chlorophenyl oxadiazole scaffold provides a literature-validated starting point with quantitative SAR data, enabling rational lead optimization. The free acid can be directly coupled to diverse amines, eliminating the need for ester hydrolysis steps and reducing synthetic step count compared to protected analogs [1].

Metallodrug and Coordination Chemistry Research: Pre-Characterized Ligand for Transition Metal Complexation

Researchers developing metal-based therapeutics or catalysts can directly use CAS 49809-28-1 as a bidentate O,S-ligand with experimentally validated complexation behavior for Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). The square planar geometry confirmed for the Cu(II) complex is particularly relevant for designing DNA-intercalating anticancer metallodrugs. The availability of full spectroscopic characterization data (FTIR, NMR, electronic spectra, magnetic susceptibility) for all five metal complexes enables direct comparison with novel metal combinations [1].

Antibacterial Scaffold Development: Gram-Negative Pathogen Screening with MIC Benchmarks

For antibacterial discovery targeting E. coli and S. typhus, CAS 49809-28-1 provides a scaffold whose hydrazide derivatives achieve MIC values within ~1 µM of ciprofloxacin (9.45 vs. 8.90 µM for E. coli). The free carboxylic acid serves as a versatile handle for generating diverse hydrazide, amide, and ester libraries. The established synthetic route from inexpensive 4-chlorobenzoic acid enables cost-effective library production for medium-throughput screening [1].

Physicochemical Property Comparator Studies: Halogen-Dependent logP and ADME Profiling

When conducting systematic halogen-scanning studies to map lipophilicity-activity relationships, CAS 49809-28-1 (4-chloro, logP 1.3–2.6) fills a critical gap between the 4-fluoro analog (XlogP 2.0) and hypothetical 4-bromo analog (expected logP >3.0). The compound's well-defined melting point (154–156 °C) and commercial availability at ≥95% purity from multiple vendors make it suitable for reproducible physicochemical profiling studies, including experimental logD₇.₄ determination, solubility assays, and plasma protein binding measurements [1][2].

Quote Request

Request a Quote for [5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.